

Electrophysiological Profile of Clofilium on Cardiac Myocytes: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of **Clofilium** on cardiac myocytes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiac electrophysiology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Clofilium

Clofilium is a Class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD). This effect is primarily attributed to its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. By inhibiting IKr, **Clofilium** delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue. This mechanism is intended to suppress re-entrant arrhythmias. However, its effects are not entirely specific, and it can interact with other cardiac ion channels, which may contribute to both its therapeutic and proarrhythmic profiles.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of **Clofilium** on various cardiac ion channels and action potential parameters, as documented in published literature. These values provide a comparative overview of **Clofilium**'s potency and selectivity.



Parameter	Species/Cell Type	Value	Reference
IKr (hERG) Block			
IC50	Guinea Pig Ventricular Myocytes	Not specified, but potent block observed	[1]
IC50 (Steady State, Inside-out)	CHO Cells (hKv1.5)	140 ± 80 nM	[2]
IC50 (Steady State, Outside-out)	CHO Cells (hKv1.5)	840 ± 390 nM	[2]
Action Potential Duration (APD)			
APD Prolongation	Guinea Pig Ventricular Myocytes (30 μM)	Irreversible prolongation	[1]
APD Prolongation	Canine Purkinje Fibers (10-7 to 10-5 M)	Dose-dependent increase	[3]
Other Ion Channel Effects			
L-type Ca2+ Current (ICa-L)	Guinea Pig Ventricular Myocytes (30 μM)	Reversible reduction	[1]
Sodium Current (INa)	Guinea Pig Ventricular Myocytes (30 μM)	Use-dependent, irreversible inhibition	[1]
Inward Rectifier K+ Current (IK1)	Guinea Pig Ventricular Myocytes (up to 100 μΜ)	Little to no effect	[4]
Slick and Slack K+ Channels	Expressed in Xenopus Oocytes	Effective modulation, stronger on Slack	[5]

Core Signaling and Mechanism of Action

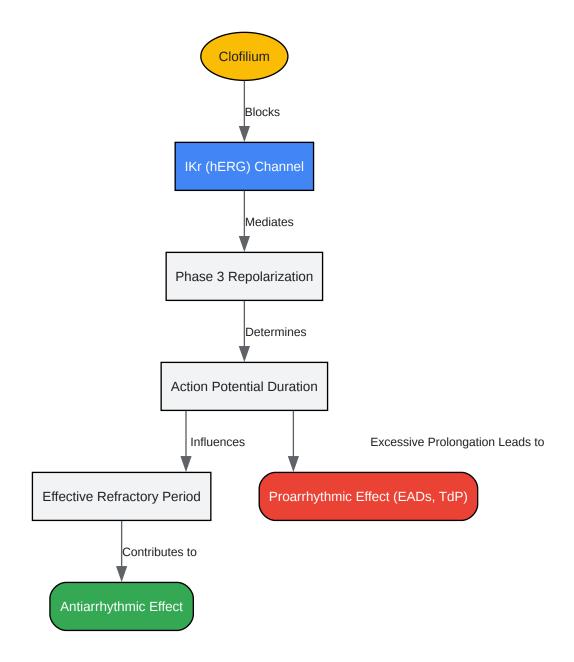




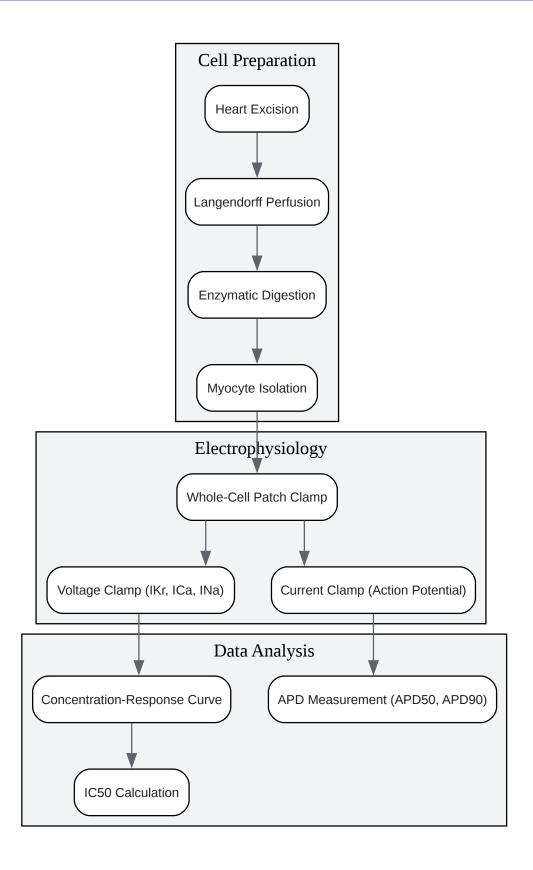


Clofilium's primary mechanism of action is the blockade of the IKr channel, which is encoded by the hERG gene. This blockade is a hallmark of Class III antiarrhythmic drugs. The prolongation of the action potential is a direct consequence of this IKr inhibition.

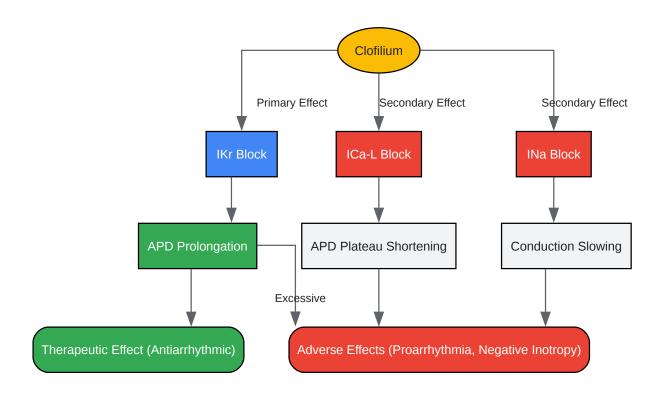












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